tert-Butyl 2-bromo-5-isopropoxybenzoate
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Overview
Description
tert-Butyl 2-bromo-5-isopropoxybenzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl group, a bromine atom, and an isopropoxy group attached to a benzoate core. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-5-isopropoxybenzoate typically involves the esterification of 2-bromo-5-isopropoxybenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 2-bromo-5-isopropoxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the isopropoxy group can lead to the formation of the corresponding ketone or aldehyde derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of alcohol or amine derivatives.
Oxidation: Formation of ketone or aldehyde derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-bromo-5-isopropoxybenzoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used to synthesize molecules with therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-5-isopropoxybenzoate depends on its specific application. In general, the compound can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the isopropoxy group can influence its reactivity and binding affinity to these targets. The pathways involved may include nucleophilic substitution, reduction, or oxidation reactions, leading to the formation of active intermediates or final products with desired biological or chemical properties.
Comparison with Similar Compounds
- tert-Butyl 2-bromo-2-methylpropionate
- tert-Butyl 2-bromo-5-methoxybenzoate
- tert-Butyl 2-bromo-4-isopropoxybenzoate
Comparison:
- tert-Butyl 2-bromo-2-methylpropionate: This compound has a similar tert-butyl and bromine substitution but lacks the aromatic benzoate core, making it less versatile in aromatic substitution reactions.
- tert-Butyl 2-bromo-5-methoxybenzoate: Similar to tert-Butyl 2-bromo-5-isopropoxybenzoate but with a methoxy group instead of an isopropoxy group. The methoxy group is less bulky and may lead to different steric and electronic effects in reactions.
- tert-Butyl 2-bromo-4-isopropoxybenzoate: This compound has the isopropoxy group in a different position on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness: this compound is unique due to the specific positioning of the bromine and isopropoxy groups on the benzoate core. This arrangement provides distinct steric and electronic properties, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
tert-butyl 2-bromo-5-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3/c1-9(2)17-10-6-7-12(15)11(8-10)13(16)18-14(3,4)5/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAPGAPODVYLQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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